molecular formula C14H10ClF3N4O2 B2967740 1-[2-Chloro-6-(trifluoromethyl)phenyl]-3-(pyridine-4-carbonylamino)urea CAS No. 1022565-22-5

1-[2-Chloro-6-(trifluoromethyl)phenyl]-3-(pyridine-4-carbonylamino)urea

Cat. No.: B2967740
CAS No.: 1022565-22-5
M. Wt: 358.71
InChI Key: OAYZDEIIWNGMRD-UHFFFAOYSA-N
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Description

This compound features a urea backbone with two distinct substituents: a 2-chloro-6-(trifluoromethyl)phenyl group and a pyridine-4-carbonylamino moiety. The trifluoromethyl (CF₃) and chloro (Cl) substituents on the phenyl ring enhance lipophilicity and metabolic stability, while the pyridine-4-carbonylamino group may contribute to hydrogen bonding or π-π stacking interactions in biological targets .

Properties

IUPAC Name

1-[2-chloro-6-(trifluoromethyl)phenyl]-3-(pyridine-4-carbonylamino)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3N4O2/c15-10-3-1-2-9(14(16,17)18)11(10)20-13(24)22-21-12(23)8-4-6-19-7-5-8/h1-7H,(H,21,23)(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYZDEIIWNGMRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NC(=O)NNC(=O)C2=CC=NC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[2-Chloro-6-(trifluoromethyl)phenyl]-3-(pyridine-4-carbonylamino)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C₁₃H₈ClF₃N₃O
  • Molecular Weight: 303.67 g/mol

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, particularly for its antiviral and anticancer properties.

Antiviral Activity

Research indicates that compounds with similar structural features exhibit significant antiviral activity. For instance, certain derivatives have shown efficacy against viral infections by inhibiting viral replication mechanisms. The compound's ability to interact with viral proteins suggests potential as a therapeutic agent against viral pathogens.

Case Study:
In a study examining the antiviral properties of similar compounds, it was found that modifications at the phenyl and pyridine rings significantly influenced biological activity. Compounds with a trifluoromethyl group were noted for enhanced potency against specific viral strains, showcasing the importance of structural optimization in drug design .

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Studies have shown that urea derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the pyridine ring is particularly relevant, as it has been associated with increased cytotoxicity against various cancer cell lines.

Research Findings:
A recent investigation into the SAR of urea derivatives revealed that modifications at the N-position of the urea group can enhance cytotoxic effects. For example, compounds with electron-withdrawing groups demonstrated improved selectivity towards cancer cells compared to normal cells .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound highlights the significance of both the chloro and trifluoromethyl substituents in enhancing biological activity.

SubstituentEffect on Activity
ChloroIncreases lipophilicity and enhances binding affinity to target proteins
TrifluoromethylImproves metabolic stability and bioavailability

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The compound’s closest analogs are urea derivatives from the Molecules 2013 study (), which share a common phenyl-urea-thiazole-piperazine scaffold but differ in aryl substituents. Key comparisons include:

Table 1: Comparison of Substituents and Molecular Weights
Compound ID Aryl Substituent(s) Yield (%) ESI-MS [M+H]+
Target Compound 2-Cl-6-CF₃-phenyl + pyridine-4-carbonyl - -
11a () 3-Fluorophenyl 85.1 484.2
11d () 4-Trifluoromethylphenyl 85.3 534.1
11k () 4-Cl-3-CF₃-phenyl 88.0 568.2
11o () 3-Cl-4-CF₃-phenyl 87.34 568.2
Patent Compound () 2-Cl-6-CF₃-phenyl (carboxylate derivative) - -
  • Substituent Position: The target compound’s 2-Cl-6-CF₃-phenyl group differs from analogs like 11d (para-CF₃) and 11k (para-Cl, meta-CF₃).
  • Molecular Weight: While the target’s exact mass is unspecified, analogs with CF₃ groups (e.g., 11d, 11k) exhibit higher molecular weights (~534–568 Da), suggesting increased lipophilicity relative to non-CF₃ derivatives like 11a (484 Da).

Functional Group Variations

  • Urea vs. Carboxylate (Patent) : The patent compound () shares the 2-Cl-6-CF₃-phenyl group but replaces the urea with a carboxylate linked to a piperidine-pyrrolidine scaffold. This difference likely alters target specificity; urea derivatives often engage in hydrogen bonding, whereas carboxylates may participate in ionic interactions .
  • Pyridine-4-Carbonylamino vs. Thiazole-Piperazine (): The target’s pyridine moiety could enhance rigidity and π-stacking compared to the thiazole-piperazine group in analogs, which may improve membrane permeability or target engagement .

Implications for Drug Design

  • This contrasts with para-substituted analogs (e.g., 11d), which might adopt more flexible binding modes .
  • For example, the pyridine-4-carbonylamino group might form hydrogen bonds with catalytic lysine residues in kinases, whereas thiazole-piperazine analogs () might target GPCRs .

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